molecular formula C14H11ClO B14242043 2-Butenoyl chloride,3-(2-naphthalenyl)-,(2E)-

2-Butenoyl chloride,3-(2-naphthalenyl)-,(2E)-

Cat. No.: B14242043
M. Wt: 230.69 g/mol
InChI Key: DBZSKMGYRKKNEZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is an organic compound with the molecular formula C14H11ClO. It is a derivative of butenoyl chloride, featuring a naphthalenyl group attached to the third carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- typically involves the reaction of 3-(2-naphthalenyl)-2-buten-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-(2-naphthalenyl)-2-buten-1-ol+SOCl22-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-+SO2+HCl\text{3-(2-naphthalenyl)-2-buten-1-ol} + \text{SOCl}_2 \rightarrow \text{2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-} + \text{SO}_2 + \text{HCl} 3-(2-naphthalenyl)-2-buten-1-ol+SOCl2​→2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

    Addition Reactions: Reagents such as hydrogen halides (HX) and halogens (X2) can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Scientific Research Applications

2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes to introduce the butenoyl and naphthalenyl moieties into target compounds .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Naphthalenyl)-2-buten-1-ol: The precursor to 2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)-, featuring a hydroxyl group instead of the acyl chloride.

    2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2Z)-: The geometric isomer with the same molecular formula but different spatial arrangement of atoms.

    Benzoic acid, 2-[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino-, Methyl ester: A derivative formed through nucleophilic substitution reactions.

Uniqueness

2-Butenoyl chloride, 3-(2-naphthalenyl)-, (2E)- is unique due to its combination of the reactive acyl chloride group and the naphthalenyl moiety. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and various applications .

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

(E)-3-naphthalen-2-ylbut-2-enoyl chloride

InChI

InChI=1S/C14H11ClO/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3/b10-8+

InChI Key

DBZSKMGYRKKNEZ-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C(=O)Cl)/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=CC(=O)Cl)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.